4-[(3-Bromophenyl)methyl]morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]morpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCSUPHQXMNQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Synthesis
A common approach to synthesize substituted morpholine diones involves the Mannich reaction, where morpholine reacts with substituted aromatic aldehydes and thiazolidine-2,4-diones or related dione compounds. For example, a reaction mixture containing 0.01 mol of thiazolidine-2,4-dione dissolved in ethanol is combined with 0.01 mol of a substituted aromatic benzaldehyde (such as 3-bromobenzaldehyde) and morpholine. This leads to the formation of 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, structurally related to the target compound. The reaction proceeds under mild conditions and the products are confirmed by spectral methods including NMR and IR spectroscopy.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazolidine-2,4-dione + 3-bromobenzaldehyde + morpholine | Ethanol, room temp | Formation of substituted morpholine dione derivative |
This method is advantageous due to its simplicity and the ability to introduce various substitutions on the aromatic ring.
Nucleophilic Aromatic Substitution on Halobenzenes
Another key method involves the nucleophilic substitution of halogenated aromatic compounds with morpholine. For example, 1-fluoro-2-nitrobenzene or 4-fluorobenzonitrile can be reacted with morpholine under heating conditions (40–120 °C) to yield morpholinyl-substituted benzenes. This reaction is often performed in a one-pot approach where morpholine acts both as a reactant and solvent, avoiding the need for additional catalysts or bases.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Morpholine + 3-bromofluorobenzene (or similar halobenzene) | 40–120 °C, neat morpholine | Formation of 4-(3-bromophenyl)morpholine intermediate |
| 2 | Hydrolysis with NaOH or acid | Reflux, aqueous workup | Conversion to morpholinylbenzoic acid derivative |
This method yields high purity products under mild conditions and is scalable for industrial applications.
Research Findings and Analytical Data
Spectroscopic Characterization
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the substitution pattern and the integrity of the morpholine ring. Characteristic chemical shifts for the morpholine methylene protons appear around 3.2–3.7 ppm, while aromatic protons of the bromophenyl group resonate between 7.0–7.8 ppm.
- IR Spectroscopy: The presence of dione carbonyl groups is confirmed by strong absorption bands near 1700 cm^-1. Morpholine ring vibrations appear in the 1100–1300 cm^-1 region.
- Mass Spectrometry: Molecular ion peaks corresponding to the brominated morpholine dione confirm molecular weight and purity.
Yield and Reaction Efficiency
| Method | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| Mannich Reaction | Several hours | ~70–85 | Mild conditions, good functional group tolerance |
| Nucleophilic Aromatic Substitution | 1–5 hours | 80–95 | One-pot, catalyst-free, scalable |
| Cyclization (General) | Variable (hours) | 60–90 | Dependent on reagents and conditions |
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction with Aromatic Aldehydes | Thiazolidine-2,4-dione, morpholine, 3-bromobenzaldehyde | Ethanol, room temp to reflux | Simple, versatile substitution | Requires purified aldehydes |
| Nucleophilic Aromatic Substitution | Morpholine, 3-bromofluorobenzene or analogs | 40–120 °C, neat morpholine | Catalyst-free, one-pot, high yield | Requires halogenated aromatics |
| Cyclization to Morpholine-3,5-dione | Morpholinyl intermediates, dehydrating agents | Acidic or basic reflux | Forms desired dione ring | Reaction conditions need optimization |
Chemical Reactions Analysis
Reaction Pathway
-
Initial Formation of Intermediate Trione :
-
Formation of Target Compound :
-
4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is generated via a condensation reaction between the trione and benzylamine.
-
The reaction proceeds through nucleophilic attack by the amine on the carbonyl group of the trione, followed by cyclization and dehydration.
-
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | EtOAc/MeOH (3:1 v/v) |
| Reaction Time | 3 hours |
| Yield | 85% (isolated) |
| Purification | TLC (I₂ vapor detection) |
Halogen Bonding
The bromine substituent in the 3-bromophenyl group exhibits halogen bonding, as defined by IUPAC . This interaction involves:
-
Electrophilic Region : The σ-hole on the bromine atom.
-
Nucleophilic Region : Electron-rich sites (e.g., oxygen or nitrogen atoms) in nearby molecules.
Reactivity with Nucleophiles
The morpholine-3,5-dione core is susceptible to nucleophilic attack due to its electrophilic carbonyl groups. For example:
-
Amines : React to form imine intermediates (e.g., benzylamine in the synthesis pathway).
-
Alcohols : Can undergo condensation to yield ester or hemiacetal derivatives.
Spectral Data
| Technique | Key Observations |
|---|---|
| 1H NMR (DMSO-d₆) | δ 12.3 ppm (NH), δ 7.8–7.1 ppm (aromatic protons) |
| 13C NMR | δ 169.2 ppm (C=O), δ 137.5 ppm (C-Br) |
| IR | ν 1730 cm⁻¹ (C=O), ν 560 cm⁻¹ (C-Br stretch) |
X-Ray Diffraction
-
Single-crystal analysis (CCDC 2310760) confirms the Z-configuration of the morpholine ring.
-
The bromine atom forms a halogen bond with an oxygen atom in an adjacent molecule (distance: 2.95 Å) .
Antimicrobial Activity
While direct data for 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is limited, related bromophenyl-substituted compounds exhibit:
-
Broad-spectrum antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
-
Antibiofilm properties , likely mediated by halogen bonding interactions .
Materials Science
The halogen bonding capability of the bromine substituent suggests applications in:
Scientific Research Applications
Chemistry: In chemistry, 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The medical applications of 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs of 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione, highlighting differences in substituents, functional groups, and synthesis pathways:
Critical Analysis of Substituent Effects
Bromine Position and Electronic Effects
- The amino group in 4-(3-Aminophenyl)morpholine-3,5-dione offers contrasting electronic properties, increasing electron density and reactivity toward electrophiles .
Core Structure and Stability
- The morpholine-3,5-dione core in the target compound and its amino analog provides rigidity and hydrogen-bonding capacity, unlike the flexible heptane-3,5-dione in the thioether derivative .
- The pyrimidine-tri-one core in the chalcone-derived compound () introduces multiple carbonyl groups, enhancing polarity and crystallinity compared to morpholine-diones .
Biological Activity
4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is a morpholine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is part of a broader class of morpholine derivatives, which have been studied for their diverse therapeutic applications, including antidiabetic, anti-inflammatory, and anticancer properties.
Structure and Properties
The compound features a morpholine ring substituted with a 3-bromophenyl group and two carbonyl groups at positions 3 and 5. The presence of the bromine atom and the carbonyl functionalities contributes to its biological activity by influencing the compound's electronic properties and steric interactions.
Antidiabetic Activity
Recent studies have indicated that morpholine derivatives can exhibit significant antidiabetic effects. For instance, certain derivatives have shown potent inhibition of α-glucosidases, which are critical in carbohydrate metabolism. In particular, compounds with electron-donating groups on the phenyl ring demonstrated enhanced activity against these enzymes, suggesting that 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione may similarly possess antidiabetic properties due to its structural features .
Anti-inflammatory Activity
In vitro studies have demonstrated that morpholine derivatives can possess anti-inflammatory activities. For example, some derivatives showed substantial inhibition of protein denaturation and stabilization of human red blood cell membranes at specific concentrations . This suggests that 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione could also exhibit similar anti-inflammatory effects.
Anticancer Activity
The anticancer potential of morpholine derivatives has been explored through various assays. Compounds with similar structures have shown significant cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest. Given its structure, 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione may exhibit comparable anticancer activity.
Case Studies
- Antidiabetic Effects : A study involving a series of morpholine derivatives highlighted the importance of substituent effects on biological activity. The presence of electron-withdrawing groups was correlated with increased α-glucosidase inhibition .
- Anti-inflammatory Mechanism : Research on structurally related compounds indicated that certain derivatives significantly inhibited the release of pro-inflammatory cytokines in vitro, showcasing their potential as anti-inflammatory agents .
- Anticancer Properties : In vitro tests revealed that several morpholine derivatives were effective against various cancer cell lines with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis pointed out that modifications on the phenyl ring could enhance efficacy .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
